An In-Depth Technical Guide to the Physicochemical Properties of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid
Introduction
4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, a highly fluorinated carboxylic acid, represents a unique chemical entity of significant interest to researchers in medicinal chemistry and materials science. The presence of two trifluoromethyl groups imparts distinct electronic and steric properties that profoundly influence its reactivity and physical behavior. This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and field-proven experimental protocols for their determination. Understanding these characteristics is paramount for its effective application as a synthetic building block, particularly in the development of novel pharmaceuticals where properties like acidity, lipophilicity, and solubility are critical determinants of bioavailability and efficacy.[1] This compound is notably used in the synthesis of fluorinated analogs of amino acids, such as leucine, highlighting its role in creating novel bioactive molecules.[1]
Core Molecular and Physical Properties
The fundamental identity and bulk properties of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid are summarized below. These predicted values provide a crucial baseline for experimental design and application.
| Property | Value | Source |
| CAS Number | 17327-33-2 | [2][3][4] |
| Molecular Formula | C₅H₄F₆O₂ | [2][4] |
| Molecular Weight | 210.07 g/mol | [2][4] |
| Appearance | Colorless fused solid | [4] |
| Predicted Boiling Point | 138.8 ± 35.0 °C | [4][5] |
| Predicted Density | 1.512 ± 0.06 g/cm³ | [4][5] |
Chemical Structure:
Acidity and Lipophilicity: Key Determinants of Biological Behavior
The interplay between a molecule's acidity and its lipophilicity governs its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system.
Acidity (pKa)
The acidity of a compound is quantified by its pKa value. For 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, the predicted pKa is 3.44 ± 0.10 .[1][4]
Expert Insight: The pKa value is significantly lower than that of its non-fluorinated analog, butanoic acid (pKa ≈ 4.82), indicating a substantial increase in acidity. This is a direct consequence of the powerful inductive electron-withdrawing effect of the two trifluoromethyl (-CF₃) groups. These groups stabilize the conjugate base (carboxylate anion) by delocalizing the negative charge, thereby facilitating the dissociation of the proton and making the parent compound a stronger acid. This enhanced acidity is a critical consideration in drug design, as it dictates the ionization state of the molecule at physiological pH (≈7.4), which in turn affects membrane permeability and interaction with biological targets.
Lipophilicity (logP)
Expert Insight: Fluorine is the most electronegative element, yet incorporating it into organic molecules can increase lipophilicity. This counterintuitive effect arises because the C-F bond is highly polarized but fluorine is a poor hydrogen bond acceptor, leading to less favorable interactions with water compared to hydrocarbon analogs. The logP value is crucial for predicting how a drug candidate will partition between the aqueous environment of the bloodstream and the lipid bilayers of cell membranes. An optimal logP value, typically between 1 and 3, is often sought for oral bioavailability.
Solubility Profile
Solubility is a critical gatekeeper for a compound's utility, from ease of handling in the lab to its bioavailability in vivo. 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid is reported to be slightly soluble in chloroform and methanol.[1][4][5]
Expert Insight: The carboxylic acid group provides a hydrophilic center capable of hydrogen bonding, which should confer some degree of aqueous solubility. However, the two bulky, hydrophobic trifluoromethyl groups can significantly diminish this effect. Therefore, its aqueous solubility is expected to be limited and highly pH-dependent. In acidic conditions (pH < pKa), the neutral, protonated form will dominate, which is typically less water-soluble. In neutral or basic conditions (pH > pKa), the deprotonated, anionic form will be more prevalent, leading to increased aqueous solubility due to ion-dipole interactions with water.
Spectroscopic and Spectrometric Characterization
While specific spectra for this compound are not publicly cataloged, its structure allows for the confident prediction of its key spectral features.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid and trifluoromethyl groups.
-
O-H Stretch: A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[6]
-
C=O Stretch: A strong, sharp absorption peak should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.
-
C-F Stretches: Multiple strong, intense absorption bands are expected in the 1100-1350 cm⁻¹ region, indicative of the C-F stretching vibrations of the two -CF₃ groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be relatively simple, showing a multiplet for the single proton on the chiral center (C3) and a diastereotopic multiplet for the two protons of the methylene group (C2). The carboxylic acid proton would appear as a broad singlet at the downfield end of the spectrum (>10 ppm).
-
¹⁹F NMR: This would be the most informative spectrum. Two distinct signals, likely complex multiplets due to F-F and F-H coupling, would be observed, corresponding to the two magnetically non-equivalent trifluoromethyl groups.
-
¹³C NMR: Signals for the carbonyl carbon (~170-180 ppm), the two trifluoromethyl carbons (quartets due to C-F coupling), the chiral carbon (C3), and the methylene carbon (C2) would be visible.
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 210 would be expected. The fragmentation pattern would likely involve:
-
Loss of the carboxyl group (-COOH), resulting in a fragment at m/z 165.
-
Cleavage of C-C bonds within the fluorinated chain.
-
Unusual fragmentation pathways involving fluorine migration, which are common in highly fluorinated compounds.[7]
Experimental Protocols for Property Determination
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail robust methodologies for determining the key physicochemical properties of this compound.
Protocol for pKa Determination by Potentiometric Titration
This method relies on monitoring pH changes as a solution of the acid is titrated with a strong base. The pKa is the pH at which the acid is half-neutralized.[8]
Methodology:
-
Preparation: Accurately weigh ~20-50 mg of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A co-solvent like methanol may be used if aqueous solubility is insufficient, but the pKa will then be an apparent pKa (pKaapp).
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, 10.00).
-
Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stirrer.
-
Data Collection: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots. Record the pH after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point (the point where half the volume of base required to reach the equivalence point has been added). The equivalence point is identified as the inflection point of the sigmoid curve.[9]
Caption: Workflow for pKa determination via potentiometric titration.
Protocol for logP Determination via Shake-Flask Method
The OECD-recommended shake-flask method is the gold standard for logP determination. It involves partitioning the solute between water and n-octanol and measuring its concentration in each phase at equilibrium.[10]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (buffered to a pH at least 2 units below the pKa, e.g., pH 1.4, to ensure the compound is in its neutral form) with n-octanol by mixing them vigorously for 24 hours and allowing them to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a screw-cap tube, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., 5 mL of each).
-
Equilibration: Agitate the tube at a constant temperature (25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours). Avoid vigorous shaking that could cause emulsification. Slow, steady inversion is preferred.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate logP using the formula: logP = log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ) .
Caption: Workflow for logP determination via the shake-flask method.
Protocol for Thermodynamic Aqueous Solubility Determination
This method determines the equilibrium solubility by creating a saturated solution and measuring the concentration of the dissolved solid.[11]
Methodology:
-
System Setup: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).[12] The excess solid ensures that a saturated solution is formed.
-
Equilibration: Tightly seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 37 °C for biopharmaceutical relevance) for an extended period (24-48 hours) to ensure equilibrium is reached.[11][12]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the dissolved fraction from the undissolved solid, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed.[10] This step is critical to avoid artificially high results from suspended microparticles.
-
Sample Preparation: Take a precise aliquot of the clear filtrate or supernatant and dilute it as necessary with the appropriate mobile phase for analysis.
-
Quantification: Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) against a calibration curve prepared with known concentrations of the compound.[11]
-
Reporting: The measured concentration is the thermodynamic solubility at that specific pH and temperature.
Caption: Workflow for thermodynamic aqueous solubility determination.
Conclusion
4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid is a compound defined by the strong electron-withdrawing nature of its geminal -CF₃ groups. These substituents render it a relatively strong carboxylic acid with a complex solubility and lipophilicity profile that is critical to understand for its application in drug discovery and materials science. While many of its properties are currently predicted, the experimental protocols detailed herein provide a robust framework for researchers to generate high-quality, reliable data, enabling the full exploitation of this unique fluorinated building block.
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